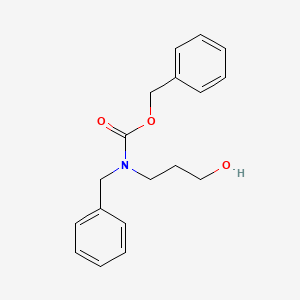
benzyl N-benzyl-N-(3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is an organic compound with the molecular formula C18H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxypropyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient mixing, and precise temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Lacks the additional benzyl group, resulting in different chemical and biological properties.
N-benzyl-N-(3-hydroxypropyl)carbamate: Similar structure but without the benzyl group on the nitrogen atom.
Benzyl carbamate: Simplified structure with only one benzyl group and a carbamate linkage.
Uniqueness
Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is unique due to the presence of both benzyl and hydroxypropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
benzyl N-benzyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2 |
Clé InChI |
YLJVGNCRWGLWOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)
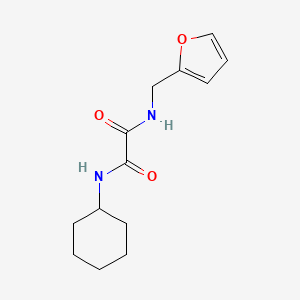
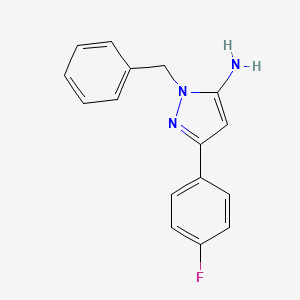
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
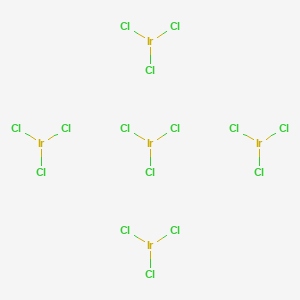
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)
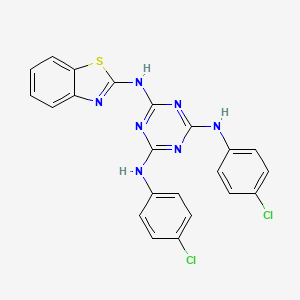
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
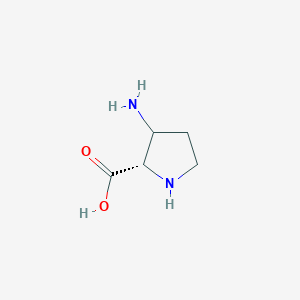

![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)
